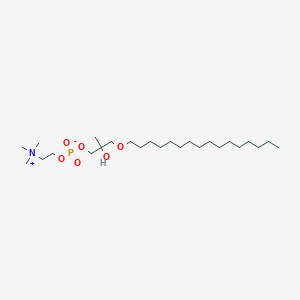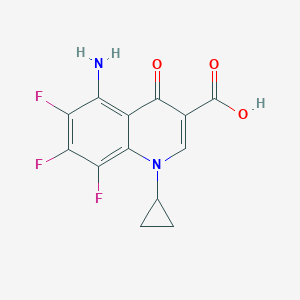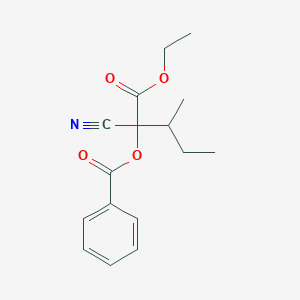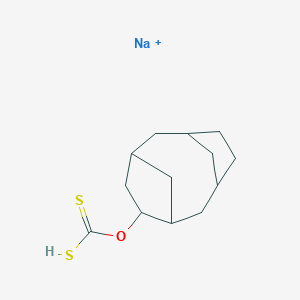![molecular formula C10H9N B034814 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 100190-87-2](/img/structure/B34814.png)
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, also known as CP-544, 972, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood. However, it is believed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has also been shown to have neuroprotective effects.
Biochemical and Physiological Effects
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models and in humans. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been shown to have neuroprotective effects and to improve the survival of neurons. Additionally, it has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to use in animal studies compared to other compounds. However, one limitation is that the exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972. One potential direction is to investigate its potential as a treatment for cognitive impairment in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 and to develop more specific compounds that target the α7 nAChR.
Métodos De Síntesis
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 was first synthesized by Pfizer in the late 1990s. The synthesis method involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the desired compound using a reducing agent. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been the subject of various scientific research studies due to its potential therapeutic effects. It has been studied for its potential as a treatment for depression, anxiety, and schizophrenia. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
Propiedades
Número CAS |
100190-87-2 |
|---|---|
Nombre del producto |
4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
9-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)9-7-3-6(8)10(7)9/h1-2,4,6-7,9-10H,3H2 |
Clave InChI |
QNCDVUXUYRVGJJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=CN=C4 |
SMILES canónico |
C1C2C3C1C4=C(C23)C=CN=C4 |
Sinónimos |
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine,4b,5,5a,6-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)





![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)

![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)




